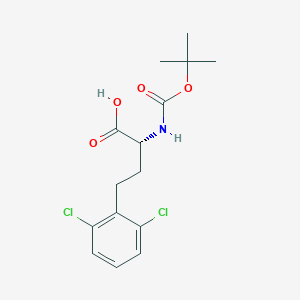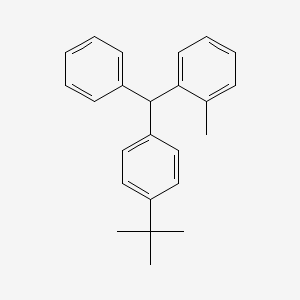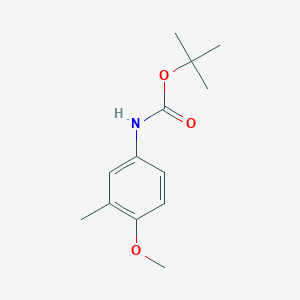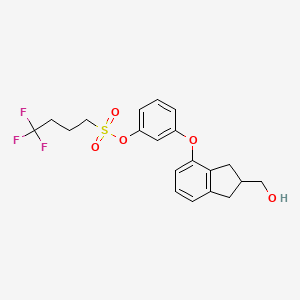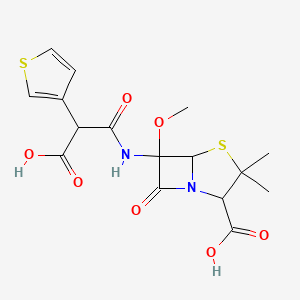
1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a benzene ring substituted with a methyl and a nitro group
Méthodes De Préparation
The synthesis of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene typically involves the reaction of 2-nitrobenzaldehyde with tetrabromomethane in the presence of a phosphine reagent such as triisopropyl phosphite. The reaction is carried out in dichloromethane under an inert atmosphere, usually argon, and at low temperatures (2-3°C) to ensure the stability of the intermediate products . The reaction mixture is then quenched with sodium bicarbonate and the organic phase is separated and purified to obtain the desired compound.
Analyse Des Réactions Chimiques
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted alkenes.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Coupling Reactions: The compound can undergo coupling reactions catalyzed by transition metals such as palladium, leading to the formation of complex organic structures
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and nucleophiles such as Grignard reagents.
Applications De Recherche Scientifique
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mécanisme D'action
The mechanism of action of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the dibromovinyl group can participate in electrophilic addition reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:
2-(2,2-Dibromovinyl)furan: This compound also contains a dibromovinyl group but is attached to a furan ring instead of a benzene ring.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: This compound features a dibromovinyl group attached to an imidazole ring, highlighting the versatility of the dibromovinyl group in different chemical environments.
Propriétés
Formule moléculaire |
C9H7Br2NO2 |
|---|---|
Poids moléculaire |
320.96 g/mol |
Nom IUPAC |
1-(2,2-dibromoethenyl)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c1-6-3-2-4-7(5-8(10)11)9(6)12(13)14/h2-5H,1H3 |
Clé InChI |
FYJDMAUTUHQASI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=C(Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


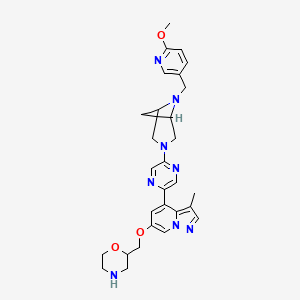
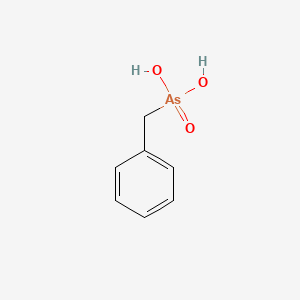
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
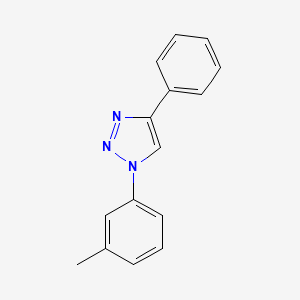
![(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B14116677.png)
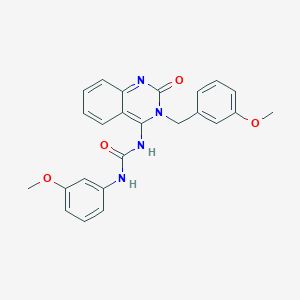
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)
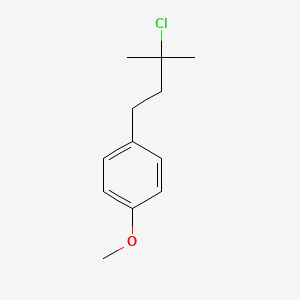
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)
